

Preclinical Data on AC708: A Technical Overview

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Compound of Interest

Compound Name: AC708

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Introduction

AC708, also known as PLX73086, is a potent and selective, non-brain penetrant small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1] CSF1R is a receptor tyrosine kinase crucial for the differentiation, proliferation, and survival of macrophages. In the context of oncology, targeting CSF1R is a promising strategy to modulate the tumor microenvironment, particularly by depleting tumor-associated macrophages (TAMs). TAMs are known to play a significant role in promoting tumor angiogenesis, survival, and metastasis.[2] This document provides a comprehensive overview of the available preclinical data on **AC708**, focusing on its mechanism of action, in vitro and in vivo efficacy, and what is publicly known about its experimental protocols.

Mechanism of Action

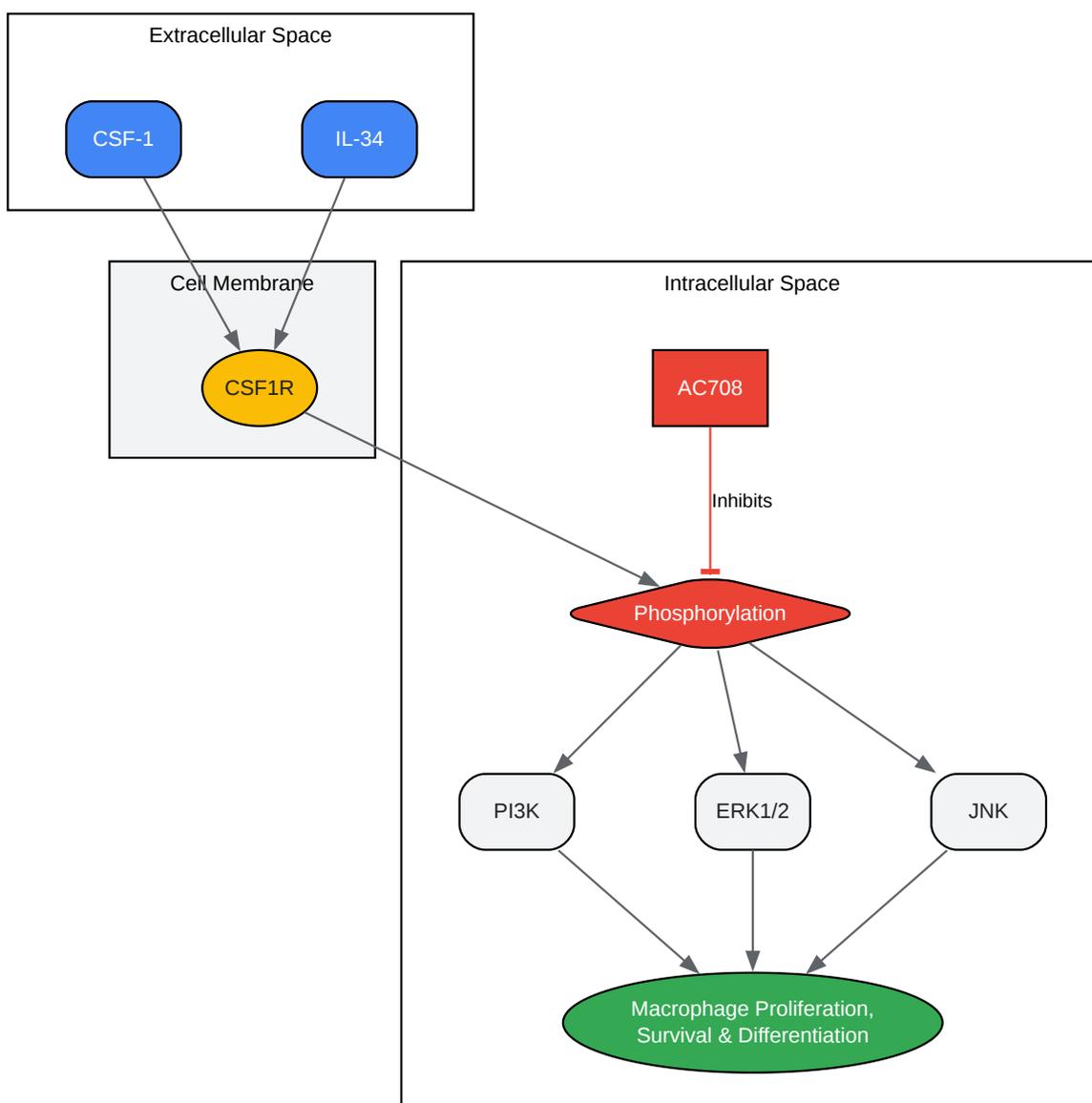
AC708 exerts its therapeutic effect by selectively inhibiting CSF1R. This inhibition prevents the binding of its ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34), thereby blocking the activation of the receptor.[1] The activation of CSF1R normally triggers autophosphorylation of its intracellular tyrosine kinase domain, which in turn activates several downstream pro-survival signaling cascades, including PI3K, ERK1/2, and JNK. By inhibiting CSF1R phosphorylation, **AC708** effectively shuts down these signaling pathways, leading to the depletion of TAMs within the tumor microenvironment.[3]

A key characteristic of **AC708** is its significant specificity for CSF1R over other closely related kinases such as PDGFR α and β , FLT3, and KIT.[4][5] Furthermore, **AC708** is a non-brain

penetrant inhibitor, which allows for the specific targeting of peripheral macrophages without affecting microglia in the central nervous system.[1][6]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of CSF1R and the point of intervention for **AC708**.



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Caption: CSF1R signaling pathway and inhibition by **AC708**.

Quantitative Data

The following tables summarize the available quantitative preclinical data for **AC708**.

Table 1: In Vitro Activity of AC708

Assay	Ligand	IC50 (nM)	Reference
CSF1R Phosphorylation	CSF-1	26	[5][7]
IL-34	33	[5][7]	
Cell Viability (growth-factor dependent cells)	CSF-1	38	[5][7]
IL-34	40	[5][7]	
Primary Human Osteoclast Differentiation & Survival	CSF-1	15	[5][7]
MCP-1 Release (enriched human monocytes)	CSF-1	93	[5]
IL-34	88	[5]	

Table 2: In Vivo Efficacy of AC708

Model	Treatment	Outcome	Reference
IG10 syngeneic ovarian cancer (C57/Bl6 mice)	AC708 (90 mg/kg, daily oral gavage) + anti-VEGF antibody (B20)	Little to no measurable tumor burden.	[4]
Ovarian cancer model with adaptive resistance to anti-VEGF and paclitaxel	Addition of AC708	83% lower tumor burden.	[4]

Note: Detailed pharmacokinetic and toxicology data for **AC708** are not publicly available.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of **AC708** are not fully disclosed in the public domain. However, based on available information, the following provides an overview of the methodologies used in key experiments.

In Vitro Assays

CSF1R Phosphorylation Assay:

- Objective: To determine the inhibitory activity of **AC708** on CSF1R phosphorylation.
- Methodology: A cell-based assay was used where cells were stimulated with either CSF-1 or IL-34 in the presence of varying concentrations of **AC708**. The level of CSF1R phosphorylation was then measured to determine the IC50 value.[5][7] The specific cell line and detection method (e.g., ELISA, Western Blot) are not specified in the available literature.

Cell Viability Assay:

- Objective: To assess the effect of **AC708** on the viability of cells dependent on CSF-1 or IL-34 for growth.
- Methodology: Growth-factor dependent cells were cultured with either CSF-1 or IL-34 and treated with a range of **AC708** concentrations. Cell viability was likely assessed using a

standard method such as MTT or CellTiter-Glo to determine the IC50 values.[5][7]

MCP-1 Release Assay:

- Objective: To measure the inhibitory effect of **AC708** on the release of Monocyte Chemoattractant Protein-1 (MCP-1).
- Methodology: Enriched human monocytes were stimulated with either CSF-1 or IL-34 in the presence of **AC708**. The concentration of MCP-1 in the cell culture supernatant was then quantified, likely by ELISA, to determine the IC50 of **AC708**'s inhibitory effect.[5]

In Vivo Studies

IG10 Syngeneic Ovarian Cancer Model:

- Objective: To evaluate the anti-tumor efficacy of **AC708** in combination with anti-VEGF therapy.
- Animal Model: C57/Bl6 mice were inoculated intraperitoneally with IG10 ovarian cancer cells. [4][5]
- Treatment Regimen:
 - **AC708** was administered daily by oral gavage at a dose of 90 mg/kg.[4]
 - The anti-VEGF antibody B20 was administered twice weekly via intraperitoneal injection at a dose of 5 mg/kg.[4]
- Endpoint: Tumor burden was assessed at the conclusion of the experiment.[4]

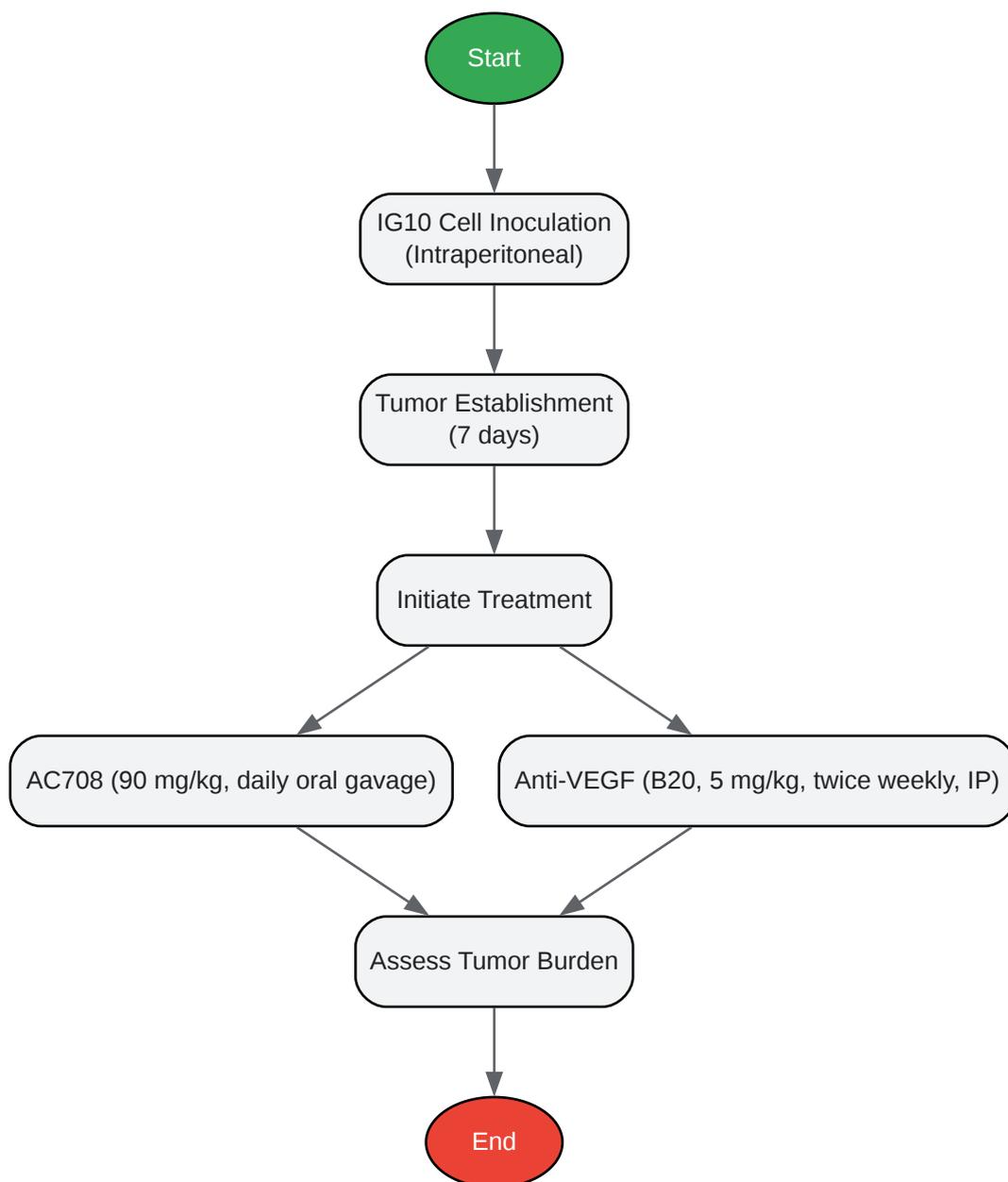
Ovarian Cancer Model of Adaptive Resistance:

- Objective: To determine if **AC708** can overcome adaptive resistance to anti-VEGF and chemotherapy.
- Animal Model: Mice bearing ovarian tumors were treated with an anti-VEGF antibody and paclitaxel until resistance developed.[4]

- Treatment Regimen: Upon the emergence of resistance, **AC708** was added to the treatment regimen.[4]
- Endpoint: Tumor burden was compared between groups with and without the addition of **AC708**. [4]

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vivo evaluation of **AC708** in the IG10 syngeneic mouse model.



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Caption: In vivo experimental workflow for **AC708** efficacy testing.

Conclusion

The available preclinical data indicate that **AC708** is a potent and highly selective inhibitor of CSF1R. Its mechanism of action, centered on the depletion of tumor-associated macrophages, has shown promising anti-tumor effects in in vivo models, particularly in combination with anti-angiogenic therapy. The non-brain penetrant nature of **AC708** allows for the specific investigation and targeting of peripheral macrophage-driven pathologies. While the publicly accessible data provides a strong foundation for its therapeutic potential, a more detailed and in-depth understanding would require access to proprietary pharmacokinetic and toxicology data, as well as more granular experimental protocols. A Phase I clinical trial of PLX73086 (**AC708**) was initiated in 2016 but was terminated in 2018.[3]

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